5-Methylbenzothiazole

Overview

Description

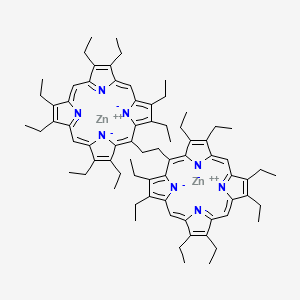

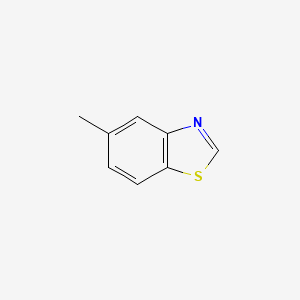

5-Methylbenzothiazole (5-MBT) is a heterocyclic aromatic compound that is widely used in the synthesis and functionalization of other compounds. It is a versatile molecule with potential applications in a variety of scientific fields, such as medicinal chemistry, materials science, and biochemistry. 5-MBT is a five-membered ring containing a methyl group and a benzothiazole moiety, which makes it a valuable building block for the synthesis of complex molecules.

Scientific Research Applications

Tuberculosis and Antimalarial Drug Development

5-Methylbenzothiazole derivatives have been explored for their potential in treating tuberculosis (TB) and malaria. A study found that certain 2-methylbenzothiazole-based compounds were effective against Mycobacterium tuberculosis and Plasmodium falciparum, the parasite causing malaria. These compounds demonstrated potent inhibitory activity at micromolar concentrations and were non-toxic to Vero cells, indicating their potential as lead scaffolds for anti-TB and antimalarial drugs (Huang et al., 2009).

Thermochemical Properties

The thermochemical properties of 5-fluoro-2-methylbenzothiazole (a related compound) have been studied to understand its energetic behavior in both condensed and gaseous states. This research, involving calorimetric techniques and computational calculations, contributes to a deeper understanding of the physical and chemical properties of such compounds, which is crucial for various scientific and industrial applications (Silva et al., 2018).

Antitumor Activity

Various studies have focused on the antitumor properties of 5-methylbenzothiazole derivatives. For instance, research on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has revealed its selective antitumor properties. These studies include the examination of DNA damage, cell cycle arrest, and the identification of cytochrome P450 enzymes mediating the antitumor activity of these compounds. Such research is paving the way for new treatments for cancers, such as breast and colorectal cancer (Tan et al., 2011).

Fungicide Production

An improved process for producing 5-Methyl-1,2,4-triazolo(3,4-b) benzothiazole, a fungicide, has been developed. This process involves the synthesis of various intermediates and the final compound, with its purity confirmed through CHN analysis and structural verification via IR, 1H-NMR, and mass spectral data. This advancement in the production method could enhance the efficiency and effectiveness of fungicides in agricultural applications (Ahmadi & Nahri-Niknafs, 2014).

Photochemical Behavior

The photochemical behavior of 5-methylbenzotriazole, under UV light exposure, has been investigated to understand its transformation processes in aqueous solutions. This research is significant for environmental science, as it helps to assess the persistence and degradation of such compounds in natural water bodies, influencing decisions related to their environmental impact and management (Liu et al., 2021).

properties

IUPAC Name |

5-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIXVUYSFOUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559166 | |

| Record name | 5-Methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbenzothiazole | |

CAS RN |

2942-16-7 | |

| Record name | 5-Methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)

![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)